Cas no 1261805-72-4 (4-(2-Amino-3-fluorobenzoyl)pyridine)

4-(2-Amino-3-fluorobenzoyl)pyridine is a fluorinated aromatic compound featuring both a pyridine and an aminobenzoyl moiety. Its structure combines a reactive amino group with a fluorine substituent, enhancing its utility in pharmaceutical and agrochemical synthesis. The presence of the pyridine ring contributes to its stability and potential as a ligand in coordination chemistry. The fluorine atom improves metabolic stability and bioavailability, making it valuable in drug development. This compound is particularly useful in cross-coupling reactions and as a building block for heterocyclic derivatives. Its well-defined reactivity profile allows for precise modifications, supporting applications in medicinal chemistry and material science.
4-(2-Amino-3-fluorobenzoyl)pyridine structure
1261805-72-4 structure
Product Name:4-(2-Amino-3-fluorobenzoyl)pyridine
CAS No:1261805-72-4
MF:C12H9FN2O
MW:216.211066007614
CID:4928958
Update Time:2025-08-05

4-(2-Amino-3-fluorobenzoyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Amino-3-fluorobenzoyl)pyridine
    • Inchi: 1S/C12H9FN2O/c13-10-3-1-2-9(11(10)14)12(16)8-4-6-15-7-5-8/h1-7H,14H2
    • InChI Key: NCSVUQZKADKZAW-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C(C2C=CN=CC=2)=O)=C1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 253
  • XLogP3: 2.2
  • Topological Polar Surface Area: 56

4-(2-Amino-3-fluorobenzoyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022005221-250mg
4-(2-Amino-3-fluorobenzoyl)pyridine
1261805-72-4 97%
250mg
$707.20 2022-04-03
Alichem
A022005221-500mg
4-(2-Amino-3-fluorobenzoyl)pyridine
1261805-72-4 97%
500mg
$1,029.00 2022-04-03
Alichem
A022005221-1g
4-(2-Amino-3-fluorobenzoyl)pyridine
1261805-72-4 97%
1g
$1,646.40 2022-04-03

4-(2-Amino-3-fluorobenzoyl)pyridine Related Literature

Additional information on 4-(2-Amino-3-fluorobenzoyl)pyridine

Recent Advances in the Study of 4-(2-Amino-3-fluorobenzoyl)pyridine (CAS: 1261805-72-4) in Chemical Biology and Pharmaceutical Research

The compound 4-(2-Amino-3-fluorobenzoyl)pyridine (CAS: 1261805-72-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its unique fluorinated benzoylpyridine structure, has been explored for its role as a key intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its utility in targeting specific enzymatic pathways and receptor interactions, making it a promising candidate for therapeutic applications.

One of the primary research focuses involving 4-(2-Amino-3-fluorobenzoyl)pyridine has been its incorporation into kinase inhibitors. Kinases play a critical role in cellular signaling and are often implicated in diseases such as cancer and inflammatory disorders. Researchers have synthesized derivatives of this compound to evaluate their inhibitory effects on various kinases, including tyrosine kinases and serine/threonine kinases. Preliminary results indicate that certain derivatives exhibit potent inhibitory activity with high selectivity, suggesting potential for further optimization and clinical development.

In addition to its role in kinase inhibition, 4-(2-Amino-3-fluorobenzoyl)pyridine has been investigated for its potential in modulating protein-protein interactions (PPIs). PPIs are challenging targets in drug discovery due to their large and often flat interaction surfaces. However, small molecules like 4-(2-Amino-3-fluorobenzoyl)pyridine have shown promise in disrupting these interactions, particularly in the context of oncogenic proteins. Recent structural studies have provided insights into the binding modes of this compound, enabling the design of more effective PPI modulators.

The synthetic accessibility of 4-(2-Amino-3-fluorobenzoyl)pyridine has also been a subject of recent research. Novel synthetic routes have been developed to improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. These advancements have facilitated the exploration of its pharmacological properties, including pharmacokinetics and toxicity profiles. Early-stage in vitro and in vivo studies have demonstrated favorable drug-like properties, further supporting its potential as a lead compound.

Despite these promising findings, challenges remain in the development of 4-(2-Amino-3-fluorobenzoyl)pyridine-based therapeutics. Issues such as off-target effects, metabolic stability, and bioavailability need to be addressed through further structural optimization and formulation strategies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and translate these discoveries into viable therapeutic options.

In conclusion, 4-(2-Amino-3-fluorobenzoyl)pyridine (CAS: 1261805-72-4) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition and protein-protein interaction modulation, coupled with recent synthetic and pharmacological advancements, underscore its potential as a valuable tool in drug discovery. Continued research and development efforts are expected to unlock new therapeutic opportunities and further elucidate its mechanistic roles in biological systems.

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